molecular formula C14H17NO3 B12894987 Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester CAS No. 61307-30-0

Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester

Katalognummer: B12894987
CAS-Nummer: 61307-30-0
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: INRGQNUILMQRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl (3-methylbenzofuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a butyl group attached to a carbamate moiety, which is further connected to a 3-methylbenzofuran ring. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-amine with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbenzofuran-2-amine+butyl chloroformatebutyl (3-methylbenzofuran-2-yl)carbamate+HCl\text{3-methylbenzofuran-2-amine} + \text{butyl chloroformate} \rightarrow \text{butyl (3-methylbenzofuran-2-yl)carbamate} + \text{HCl} 3-methylbenzofuran-2-amine+butyl chloroformate→butyl (3-methylbenzofuran-2-yl)carbamate+HCl

Industrial Production Methods

Industrial production of butyl (3-methylbenzofuran-2-yl)carbamate may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines and other reduced forms of the carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of butyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzofuran ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl carbamate: Lacks the benzofuran ring, making it less specific in its interactions.

    3-methylbenzofuran-2-yl carbamate: Similar structure but with different alkyl groups.

    tert-Butyl carbamate: Commonly used as a protecting group but with different reactivity due to the tert-butyl group.

Uniqueness

Butyl (3-methylbenzofuran-2-yl)carbamate is unique due to the presence of both the butyl group and the 3-methylbenzofuran ring. This combination provides specific chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

61307-30-0

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

butyl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C14H17NO3/c1-3-4-9-17-14(16)15-13-10(2)11-7-5-6-8-12(11)18-13/h5-8H,3-4,9H2,1-2H3,(H,15,16)

InChI-Schlüssel

INRGQNUILMQRJV-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)NC1=C(C2=CC=CC=C2O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.